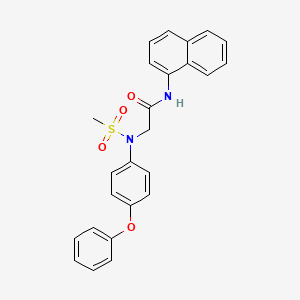
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenoxy group, and a sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Naphthalen-1-ylacetamide Core: This step involves the reaction of naphthalene with acetic anhydride in the presence of a catalyst to form naphthalen-1-ylacetamide.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the naphthalen-1-ylacetamide core.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and naphthalene groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-methylsulfonyl-4-phenoxyanilino)-N-phenylpropanamide: Shares a similar structure but with a phenylpropanamide core instead of a naphthalen-1-ylacetamide core.
N-isopropyl-2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzamide: Contains a benzamide core and an isopropyl group.
2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}-N-propylbenzamide: Features a benzamide core with an alanyl group.
Uniqueness
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to similar compounds with different cores. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-32(29,30)27(20-14-16-22(17-15-20)31-21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNURNJWEJEWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)
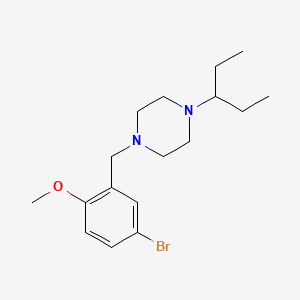
![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
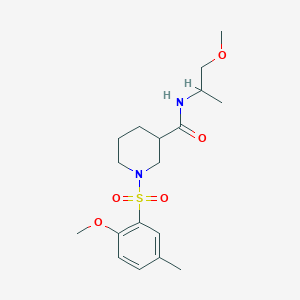
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)
![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
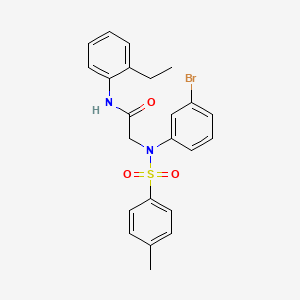
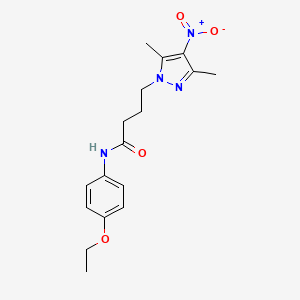
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-(NAPHTHALEN-1-YL)-2-[(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6118903.png)
